4-(3-Chloropropyl)morpholine 4-(3-Chloropropyl)morpholine Gefitinib Impurity VI is Gefitinib intermediate.
Brand Name: Vulcanchem
CAS No.: 7357-67-7
VCID: VC21344796
InChI: InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
SMILES: C1COCCN1CCCCl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

4-(3-Chloropropyl)morpholine

CAS No.: 7357-67-7

Cat. No.: VC21344796

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(3-Chloropropyl)morpholine - 7357-67-7

CAS No. 7357-67-7
Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 4-(3-chloropropyl)morpholine
Standard InChI InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
Standard InChI Key PIAZYBLGBSMNLX-UHFFFAOYSA-N
SMILES C1COCCN1CCCCl
Canonical SMILES C1COCCN1CCCCl
Appearance Colourless to Yellow Oil

Chemical Identification and Structure

4-(3-Chloropropyl)morpholine is identified by the CAS number 7357-67-7 and possesses the molecular formula C7H14ClNO with a molecular weight of 163.65 g/mol . The compound consists of a morpholine ring with a 3-chloropropyl group attached to the nitrogen atom. This structure gives the compound its characteristic reactivity and physical properties.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 3-Morpholinopropyl chloride

  • 1-Chloro-3-morpholinopropane

  • N-(3-Chloropropyl)morpholine

  • 4-(3-Chloropropyl)-morpholine

  • 1-Chloro-3-morpholin-4-yl propane

Structural Identifiers

Table 1: Structural Identifiers of 4-(3-Chloropropyl)morpholine

Identifier TypeValue
CAS No.7357-67-7
Molecular FormulaC7H14ClNO
Molecular Weight163.65 g/mol
MDL NumberMFCD00039714
InChI KeyPQECODMSWJOUAT-UHFFFAOYSA-N
SMILESN1(CCCCl)CCOCC1
PubChem CID95834

Physical and Chemical Properties

4-(3-Chloropropyl)morpholine exhibits distinctive physical and chemical properties that are relevant to its handling, storage, and applications in various industries.

Physical Properties

The compound exists as a colorless to yellow oil at room temperature . It has a relatively high boiling point and moderate density, making it suitable for various laboratory and industrial applications.

Table 2: Physical Properties of 4-(3-Chloropropyl)morpholine

PropertyValue
Physical StateOil
ColorColorless to Yellow
Boiling Point115°C at 25 mmHg
Density1.0409 g/cm³
Refractive Index1.4720-1.4760
Flash Point91°C
Specific Gravity1.08
pKa7.03±0.10 (Predicted)

Solubility

The compound shows limited solubility in common organic solvents, which affects its purification and application methods.

Table 3: Solubility Profile

SolventSolubility
ChloroformSlightly soluble
MethanolSlightly soluble

Synthesis Methods

The primary synthetic route to 4-(3-Chloropropyl)morpholine involves the reaction of morpholine with 1-bromo-3-chloropropane. This method provides high yields and is suitable for both laboratory and industrial scale production.

Synthetic Procedure

A documented synthetic procedure involves the following steps:

  • Preparation of a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL)

  • Addition of morpholine (11.0 mL, 127 mmol) to the solution

  • Refluxing the mixture for 2 hours

  • Filtration of the reaction mixture

  • Washing the filtrate with water

  • Drying and concentration of the organic layer in vacuo

  • Distillation to afford the final product

This procedure yields 10.0 g of 4-(3-Chloropropyl)morpholine, representing a 96% yield . The high yield makes this an efficient and economically viable synthetic route.

Analytical Confirmation

The synthesized product can be confirmed using analytical techniques such as:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H)

  • Mass Spectrometry: (M+H) peak at m/z 164

These analytical data provide confirmation of the structure and purity of the synthesized 4-(3-Chloropropyl)morpholine.

Applications and Uses

4-(3-Chloropropyl)morpholine has several important applications in pharmaceutical research and development, particularly in cancer treatment research.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of gefitinib, an anticancer drug used in the treatment of certain types of non-small cell lung cancer . This makes 4-(3-Chloropropyl)morpholine a valuable starting material in pharmaceutical manufacturing.

In pharmaceutical development, it's classified as a Key Starting Material (KSM) for gefitinib synthesis, highlighting its importance in the manufacturing process . The compound is sometimes referenced as KSM-02 in pharmaceutical manufacturing documentation.

Biological Activity

Research has demonstrated that 4-(3-Chloropropyl)morpholine possesses several biological activities that contribute to its value in pharmaceutical research:

  • Inhibition of epidermal growth factor (EGF) receptor tyrosine kinase activity

  • Inhibition of cell proliferation through disruption of DNA synthesis

  • Inhibition of protein synthesis, potentially through interference with nucleophilic reactions involved in protein synthesis

These biological activities make 4-(3-Chloropropyl)morpholine a compound of interest in cancer research and drug development.

Analytical Applications

The compound has utility in chromatographic science, where it is used to separate amines from aliphatic hydrocarbons . Additionally, its fluorescent properties under UV light make it useful for certain research applications requiring fluorescent detection .

ClassificationDetails
GHS SymbolGHS07
Signal WordWarning
Hazard ClassIRRITANT

Hazard Statements

The compound carries several hazard statements that indicate its potential risks:

  • H335: May cause respiratory irritation

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Precautionary Measures

Safety measures when handling 4-(3-Chloropropyl)morpholine include:

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352+P332+P313+P362+P364: IF ON SKIN: Wash with plenty of water; If skin irritation occurs: Get medical advice/attention; Take off contaminated clothing and wash it before reuse

  • P305+P351+P338+P337+P313: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; If eye irritation persists: Get medical advice/attention

SupplierProduct NumberPurityPackage SizePrice (USD)
TCI ChemicalC2602>98.0% (GC)(T)5g$29
TCI ChemicalC2602>98.0% (GC)(T)25g$92
Alfa AesarH3522295%10g$57.65
Alfa AesarH3522295%50g$185.65
Toronto Research ChemicalsC379750Not specified1g$80
Fisher ScientificC26025G98.0+%5g$57.27
Fisher ScientificC260225G98.0+%25g$181.70

Regulatory and Analytical Considerations

Analytical Methods

Analytical techniques used for the detection and quantification of 4-(3-Chloropropyl)morpholine include:

  • Ultra Performance Liquid Chromatography (UPLC)

  • Triple Quadrupole Mass Spectrometry (TQS-micro)

  • Selected Ion Reaction (SIR) detection mode for trace analysis

These sophisticated analytical techniques enable the detection of 4-(3-Chloropropyl)morpholine at trace levels, which is essential for quality control in pharmaceutical manufacturing.

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